molecular formula C14H18ClN3OS B2681256 7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-61-2

7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2681256
CAS No.: 422526-61-2
M. Wt: 311.83
InChI Key: BXUWOSHGIIGZIJ-UHFFFAOYSA-N
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Description

7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a chloro group, a diethylaminoethyl side chain, and a thioxo group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of anthranilic acid derivatives with various reagents. One common method involves the condensation of 2-chloro-3-formylquinazolinone with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

    Reduction: The chloro group can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 2-chloro-3-formylquinazolinone share structural similarities with 7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

    Thioxo derivatives: Compounds containing thioxo groups, such as thiosemicarbazones, exhibit similar chemical reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-3-17(4-2)7-8-18-13(19)11-6-5-10(15)9-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUWOSHGIIGZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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